1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine is a synthetic organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine core with sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution Reactions: The methoxyphenyl and methyl-nitrophenyl groups are introduced through nucleophilic substitution reactions using appropriate aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated aromatic compounds, strong bases or acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine
- 1-(2-Methylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
- 1-(2-Methoxyphenyl)-4-(2-methylphenyl)sulfonylpiperazine
Uniqueness
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-7-8-15(21(22)23)13-18(14)27(24,25)20-11-9-19(10-12-20)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPJTZHIXBWTNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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